![molecular formula C23H29NO3 B5528849 4-(4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5528849.png)
4-(4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthesis of compounds related to "4-(4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol" involves complex chemical reactions, with methodologies focusing on creating butyrate derivatives and 1,3-dioxane derivatives, showcasing the versatility in functional group incorporation and structural complexity (Jebas et al., 2013). The crystal structures of these derivatives were characterized using spectroscopic techniques and X-ray diffraction, highlighting the intricate molecular architecture and the influence of different substituents on the compound's crystalline form.
Molecular Structure Analysis
The molecular structure of derivatives similar to the target compound is characterized by diverse crystal systems and dimensions, indicating a significant variation in molecular packing and intermolecular interactions (Jebas et al., 2013). These structures are stabilized by hydrogen bonds forming dimers, which is essential for understanding the molecular conformation and the potential biological activity of these compounds.
Chemical Reactions and Properties
The reactivity and chemical properties of compounds structurally related to "4-(4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol" are influenced by their functional groups. The presence of azetidinyl and dimethylphenoxy groups plays a crucial role in determining the chemical behavior, including reactivity towards nucleophiles, electrophiles, and the formation of hydrogen bonds which affect the compound's solubility, stability, and reactivity (Jebas et al., 2013).
Eigenschaften
IUPAC Name |
[3-(2,6-dimethylphenoxy)azetidin-1-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-16-6-5-7-17(2)21(16)27-20-14-24(15-20)22(25)19-10-8-18(9-11-19)12-13-23(3,4)26/h5-11,20,26H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONIJZWSUNWBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2CN(C2)C(=O)C3=CC=C(C=C3)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[3-(2,6-Dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5528768.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5528774.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(6-cyclopropyl-4-pyrimidinyl)-3-pyrrolidinyl]-3-(methylthio)propanamide hydrochloride](/img/structure/B5528782.png)
![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3-phenyl-3-pyrrolidinol](/img/structure/B5528789.png)
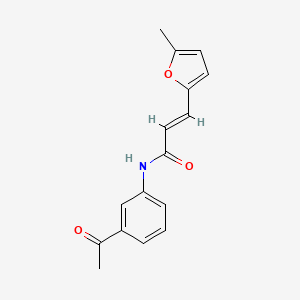
![N-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5528808.png)
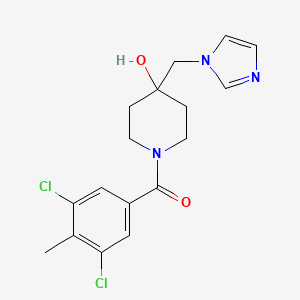
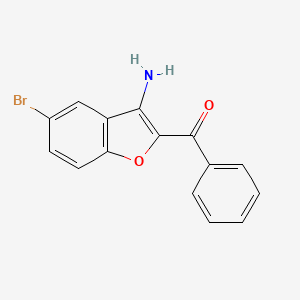
![{4-[3-(1,3-benzothiazol-2-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5528819.png)
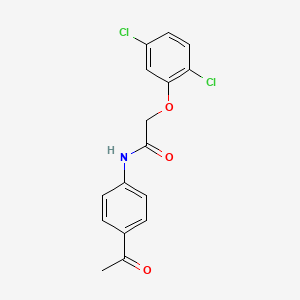
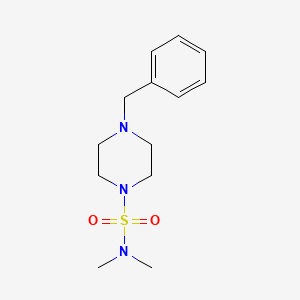
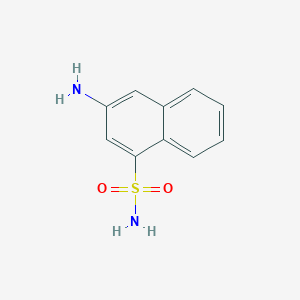
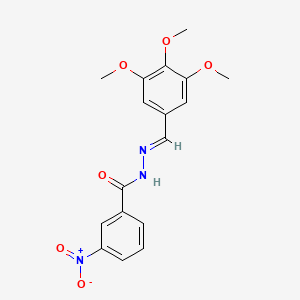
![N-(2-cyanophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5528876.png)